Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside
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Overview
Description
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a biomedical compound with the molecular formula C24H47NO6 . It is derived from glucose and has shown potential in combating cancer by acting as an inhibitor to the unwarranted expansion of malignant tumors .
Synthesis Analysis
The synthesis of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves several steps. The novel donor 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-D-glucopyranosyl bromide was prepared from D-glucosamine in four steps and overall 58% yield . This compound served for the fast and efficient glycosylation of Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp .
Molecular Structure Analysis
The molecular weight of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is 445.6 g/mol . The IUPAC name is N-[(2R,3R,4R,5S,6R)-2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide . The InChI is InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside are complex and involve multiple steps . The synthesis involves the use of Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp .
Physical And Chemical Properties Analysis
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a molecular weight of 445.6 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 18 . The Exact Mass is 445.34033822 g/mol and the Monoisotopic Mass is 445.34033822 g/mol . The Topological Polar Surface Area is 108 Ų .
Scientific Research Applications
Synthesis and Potential Inhibition of Sialic Acid Biosynthesis : Anomeric deoxygenation of D-glucopyranoside derivatives, including Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside, can be used in the synthesis of protected 2-azido-1,5-anhydro-2-deoxy-D-mannitols, which are potential inhibitors of sialic acid biosynthesis (Broxterman, Marel, & Boom, 1991).
Adjuvant Activity in Bacterial Peptidoglycan Derivatives : The compound has been utilized in the synthesis of bacterial peptidoglycan derivatives that demonstrate adjuvant activity, indicating potential applications in vaccine development (Merser, Sinaỹ, & Adam, 1975).
Diagnosis of GM2 Gangliosidoses in Leukocytes : This chemical has been synthesized and tested as a substrate for diagnosing GM2 gangliosidoses using leukocytes, showing potential for clinical diagnostic applications (Inui & Wenger, 1984).
Synthesis of Diverse 2-Acetamido-2-Deoxy-Beta-D-Hexopyranosides : It serves as a starting point for the synthesis of rare 2-acetamido-2-deoxy-beta-D-hexopyranosides, which have applications in organic synthesis and potentially in the development of pharmaceuticals (Cai, Ling, & Bundle, 2009).
In Situ Assessment of Beta-Hexosaminidase Activity : The compound has been used in methods to evaluate the beta-hexosaminidase enzymatic activity in cultured cells, providing insights into cellular biochemistry and pathology (Lacorazza & Jendoubi, 1995).
Induction of Apoptosis in B Cell Chronic Leukemia : Derivatives of 2-acetamido-2-deoxy-D-glucose, related to Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside, have been used to synthesize compounds that induce apoptosis in chronic lymphotic leukemia cells, showing potential therapeutic applications (Myszka, Bednarczyk, Najder, & Kaca, 2003).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPLHUPPYUENY-MRKXFKPJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside |
Citations
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